5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
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Overview
Description
5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrazine ring system. Compounds of this type are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate typically involves multi-step reactions starting from pyrazole-3-carboxylic acids. One common method includes the formation of an amide followed by pyrazine ring closure, hydrolysis, and dehydration . The reaction conditions often involve the use of reagents such as ammonium acetate in acetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Uniqueness
What sets 5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate apart is its specific substitution pattern, which can confer unique biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
5-O-benzyl 3-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-2-23-16(21)14-10-18-20-9-8-19(11-15(14)20)17(22)24-12-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3 |
InChI Key |
LYCVKMMPAGMSND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2N=C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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